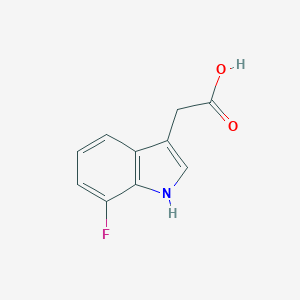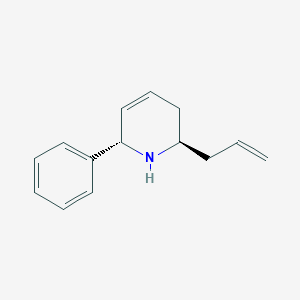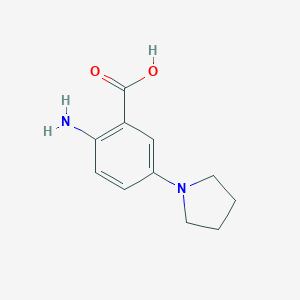
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester
Aplicaciones Científicas De Investigación
Ethyl 4-(4-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
It’s worth noting that similar compounds are used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon-carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Pharmacokinetics
Similar compounds, such as 4-bromophenylacetic acid, have been synthesized through fischer esterification , suggesting that Ethyl 4-(4-bromophenyl)-3-oxobutanoate might also be synthesized in this manner. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Compounds with similar structures have shown diverse biological activities , suggesting that this compound might also exhibit a range of biological effects.
Action Environment
It’s worth noting that similar compounds, such as 4-bromophenylacetic acid, have a melting point of 118 °c , suggesting that temperature could potentially influence the stability of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 4-Bromophenylacetic acid, can undergo Fischer esterification, a process that involves refluxing it with methanol acidified with sulfuric acid . This process suggests that Ethyl 4-(4-bromophenyl)-3-oxobutanoate may interact with enzymes and other biomolecules involved in esterification reactions.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to have effects on various types of cells. For example, a study on a newly synthesized pyrazoline derivative, which contains a 4-bromophenyl group, showed effects on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Molecular Mechanism
It is known that similar compounds can undergo reactions such as electrophilic aromatic substitution . This suggests that this compound may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that similar compounds can be stable under certain conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. A related compound, ethyl-4-bromophenyl carbamate, has been shown to have a significant impact on the Rhipicephalus microplus stages implanted in cattle at different dosages .
Metabolic Pathways
Similar compounds have been shown to participate in reactions such as Fischer esterification , suggesting that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds are known to be localized in specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-bromophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Ethyl 4-(4-bromophenyl)-3-hydroxybutanoate.
Hydrolysis: 4-(4-bromophenyl)-3-oxobutanoic acid and ethanol.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a different position of the carbonyl group.
4-(4-Bromophenyl)-3-oxobutanoic acid: The corresponding carboxylic acid of the ester.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A heterocyclic compound with similar bromophenyl substitution.
Uniqueness
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is unique due to its specific ester structure, which allows for versatile chemical modifications. Its bromophenyl group provides a site for further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNITBKFYVFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596725 | |
| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160010-18-4 | |
| Record name | Ethyl 4-bromo-β-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160010-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)
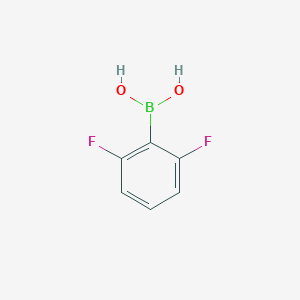



![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
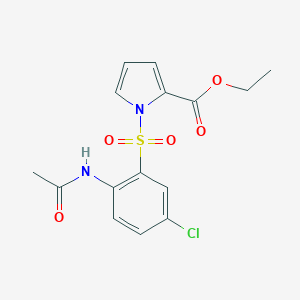

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)


